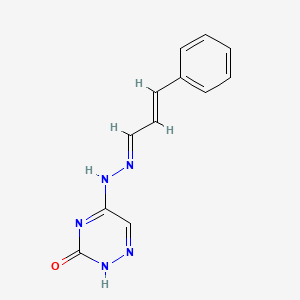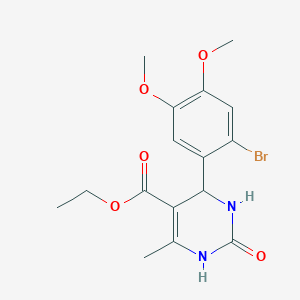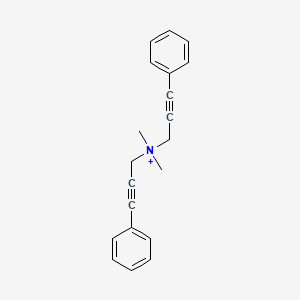![molecular formula C17H16N4O4 B15033082 (3E)-N-(1,3-benzodioxol-5-yl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B15033082.png)
(3E)-N-(1,3-benzodioxol-5-yl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include amines, formamides, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-BUTENEDIOIC ACID COMPOUND WITH (2R)-1-BENZYL-N-{3-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]PROPYL}-2-PIPERIDINECARBOXAMIDE .
- 3-(5-PHENYL-2-{2-[(E)-(5-PHENYL-3-(3-SULFOPROPYL)-1,3-BENZOXAZOL-2(3H)-YLIDENE)METHYL]-1-BUTENYL}-1,3-BENZOXAZOL-3-IUM-3-YL)-1-PROPANESULFONATE COMPOUND WITH PYRIDINE DIHYDRATE .
Uniqueness
(3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE stands out due to its unique combination of a benzodioxole ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16N4O4 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
N-[(E)-[4-(1,3-benzodioxol-5-ylamino)-4-oxobutan-2-ylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O4/c1-11(20-21-17(23)12-3-2-6-18-9-12)7-16(22)19-13-4-5-14-15(8-13)25-10-24-14/h2-6,8-9H,7,10H2,1H3,(H,19,22)(H,21,23)/b20-11+ |
InChI Key |
OUULQHYBRNCQJF-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/CC(=O)NC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032999.png)

![2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15033007.png)

![1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15033024.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(3-{[(4-bromophenyl)carbonyl]amino}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15033026.png)
![(6Z)-6-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033029.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B15033032.png)
![4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B15033039.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B15033046.png)
![2-(4-benzyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033059.png)

![Ethyl 6-chloro-4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B15033077.png)
![Ethyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B15033090.png)
